![molecular formula C13H14O2 B2525316 Spiro[2H-indene-3,4'-oxane]-1-one CAS No. 80813-11-2](/img/structure/B2525316.png)
Spiro[2H-indene-3,4'-oxane]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2H-indene-3,4'-oxane]-1-one is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two rings that share a single atom. The spirocyclic framework is known for its presence in various natural products and synthetic compounds with significant biological activities.
Synthesis Analysis
The synthesis of spirocyclic compounds related to Spiro[2H-indene-3,4'-oxane]-1-one has been explored through various methods. For instance, novel spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones were synthesized using a one-pot, three-component condensation involving tetramethyl guanidine, ninhydrin, and isothiocyanates in water, highlighting an efficient and green approach . Another study reported the synthesis of spiro[indene-1,4'-oxa-zolidinones] through a redox-neutral Rh(III)-catalyzed coupling of 4-phenyl-1,3-oxazol-2(3H)-ones with alkynes, demonstrating a broad substrate scope and high regiospecificity . Additionally, spiro[cyclohexane-1,2'-[2H]indene] derivatives were synthesized as potential inhibitors of steroid 5α-reductase, using a sequence of reactions including Grignard reaction, dehydration, and hydrogenation steps .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex and requires detailed analysis to understand. For example, spiro indane-1,3-dione compounds were synthesized and their structures were elucidated using NMR spectroscopy, MS, and X-ray diffraction analysis. The study provided insights into the regioselectivity of 1,3-dipolar cycloaddition reactions and the influence of π–π stacking interactions on the outcome of the reactions .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions due to their functional groups and structural features. The synthesis of spiro[indane-2,1'-pyrrolo[2,1-a]isoquinolines] via a three-component reaction involving isoquinolinium salts, indane-1,3-dione, and isatins is an example of the chemical versatility of these compounds. The proposed domino reaction mechanism for the formation of the spiro compounds indicates the potential for diverse transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. While specific data on Spiro[2H-indene-3,4'-oxane]-1-one is not provided, related compounds such as spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones and spiro[indene-1,4'-oxa-zolidinones] are likely to exhibit unique properties due to their spirocyclic nature. These properties may include solubility in various solvents, melting points, and reactivity, which are important for their potential applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Antioxidant Activities
Spirocyclic compounds, including Spiro[2H-indene-3,4'-oxane]-1-one, have attracted interest due to their significant biological activities. They have been identified for their potential antioxidant properties, which are crucial in combating oxidative stress related to various diseases like cancer, diabetes, and neurodegenerative diseases. Recent studies highlight the synthesis and antioxidant activities of these compounds, showing promising results in DPPH, ABTS, and FRAP assays among others, suggesting their potential in drug development with antioxidant capabilities (Acosta-Quiroga et al., 2021).
Fluorescence Resonance Energy Transfer (FRET) Applications
Spiro[2H-indene-3,4'-oxane]-1-one derivatives are part of the spiro compounds family that exhibit photochromic properties. These properties have been utilized in constructing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. The structural transformation of these compounds under various stimuli makes them suitable for applications in sensing, probing, and optical elements, highlighting their versatility in developing novel, multifunctional materials for technological advancements (Xia et al., 2017).
Chemo- and Biosensing Applications
The unique photochromic nature of Spiro[2H-indene-3,4'-oxane]-1-one derivatives, transitioning between closed and open forms under light exposure, has been exploited in chemo- and biosensing. These compounds have been employed to detect various molecules and ions, altering the resonance forms of the open merocyanine isomer. This ability to detect changes in environmental conditions through absorbance or fluorescence spectra adjustments provides a versatile platform for monitoring a range of organic and inorganic target molecules, offering insights into the development of new sensing technologies (Ali et al., 2020).
Drug Discovery
The inherent three-dimensionality and structural novelty of spiro scaffolds, such as Spiro[2H-indene-3,4'-oxane]-1-one, have made them increasingly utilized in drug discovery. Their versatility allows for the fine-tuning of molecular properties, contributing to the identification and development of novel therapeutics. Recent progress in synthetic methods has enhanced access to these scaffolds, suggesting their growing importance in the search for new drugs (Zheng et al., 2014).
Safety And Hazards
Orientations Futures
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Therefore, the future directions in the field of spiro compounds are likely to continue focusing on the development of novel synthetic procedures and the exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
spiro[2H-indene-3,4'-oxane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-9-13(5-7-15-8-6-13)11-4-2-1-3-10(11)12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKRFGALVVWZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2H-indene-3,4'-oxane]-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

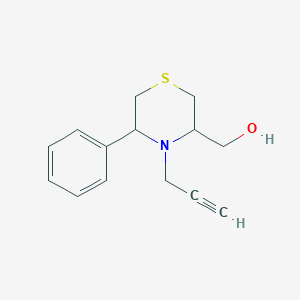
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)
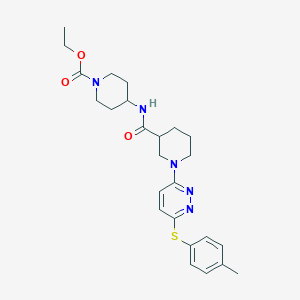
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)
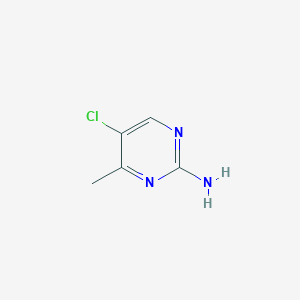
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)
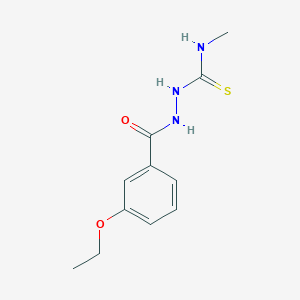
![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
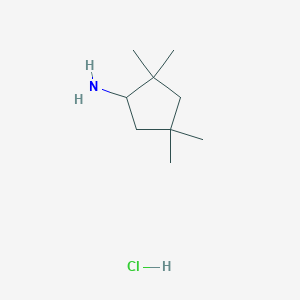
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
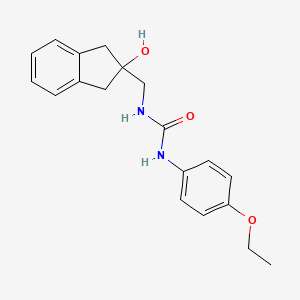
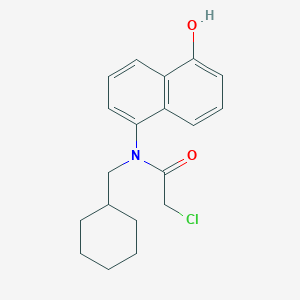
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)